1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
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Overview
Description
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a complex organic compound that belongs to the class of imidazo[4,5-d]pyridazines This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzylthio group, and a dihydroimidazo[4,5-d]pyridazine core
Preparation Methods
The synthesis of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-d]pyridazine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Addition of the Chlorobenzylthio Group: The chlorobenzylthio group is incorporated via a thiolation reaction, where a chlorobenzyl halide reacts with a thiol derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Scientific Research Applications
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Researchers study its biological activity, including its effects on cellular pathways and its potential as an antimicrobial or antiviral agent.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be compared with other imidazo[4,5-d]pyridazine derivatives, such as:
- 1-Benzyl-2-((2-methylbenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- 1-Benzyl-2-((2-fluorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
These similar compounds share the imidazo[4,5-d]pyridazine core but differ in the substituents attached to the benzylthio group. The unique properties of 1-Benzyl-2-((2-chlorobenzyl)thio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, such as its specific reactivity and biological activity, distinguish it from these analogs.
Properties
CAS No. |
3434-17-1 |
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Molecular Formula |
C19H15ClN4O2S |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-9-5-4-8-13(14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)(H,23,26) |
InChI Key |
OTCXHHZIBZZDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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